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Compound of Interest

Compound Name: Lobelane

Cat. No.: B10790750 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,

stereochemistry, and pharmacological properties of lobelane. It details the synthesis,

mechanism of action, and key structure-activity relationships of this potent and selective

Vesicular Monoamine Transporter 2 (VMAT2) inhibitor, intended as a valuable resource for

professionals in drug discovery and development.

Chemical Structure
Lobelane is a defunctionalized, saturated analog of the natural alkaloid (-)-lobeline.[1][2] Its

core structure consists of a central piperidine ring with two phenethyl substituents at the 2 and

6 positions and a methyl group on the nitrogen atom. The systematic name for lobelane is cis-

1-methyl-2,6-bis(2-phenylethyl)piperidine. Unlike its precursor, lobeline, lobelane lacks the

hydroxyl and carbonyl functional groups on its side chains, a modification that significantly

enhances its selectivity for VMAT2 over nicotinic acetylcholine receptors (nAChRs).[1][3]

Stereochemistry of Lobelane
The stereochemistry of the substituents on the piperidine ring is a critical determinant of

lobelane's biological activity. The carbon atoms at positions 2 and 6 are stereocenters.

Cis Isomer (Lobelane): Lobelane itself is the meso compound, meaning it has

stereocenters but is achiral due to an internal plane of symmetry. In lobelane, the two
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phenethyl side chains are in a cis configuration relative to each other on the piperidine ring.

[1][2] This specific arrangement is crucial for its high-potency inhibition of VMAT2.[4]

Trans Isomers: When the two phenethyl side chains are in a trans configuration, the

molecule becomes chiral and exists as a pair of enantiomers: (+)-trans-lobelane and (-)-

trans-lobelane.[1][2] Studies have shown that the trans isomers have a reduced affinity for

VMAT2 compared to the cis isomer, highlighting the importance of the cis-stereochemistry for

optimal interaction with the transporter.[2][5]

Quantitative Pharmacological Data
The pharmacological profile of lobelane and its analogs has been extensively studied to

elucidate structure-activity relationships (SAR). The data consistently show that lobelane is a

potent VMAT2 inhibitor with significant selectivity over the dopamine transporter (DAT).

Table 1: Inhibition of VMAT2 and DAT Function by Lobelane and its Analogs

Compound

VMAT2
[³H]DTBZ
Binding Kᵢ
(µM)[2]

VMAT2 [³H]DA
Uptake Kᵢ (µM)
[2]

DAT [³H]DA
Uptake Kᵢ (µM)
[2]

VMAT2/DAT
Selectivity
Ratio ([³H]DA
Uptake)

Lobeline 2.04 0.47 31.6 67.2

Lobelane (cis) 0.97 0.045 1.57 34.9

(+)-trans-

Lobelane
6.46 2.22 4.12 1.9

(-)-trans-

Lobelane
5.32 3.83 1.12 0.3

| nor-lobelane | N/A | 0.044 | 1.63 | 37.0 |

Kᵢ values represent the mean from multiple experiments. A lower Kᵢ indicates higher binding

affinity/inhibitory potency.

Table 2: Inhibition of Methamphetamine-Evoked Dopamine Overflow
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Compound IC₅₀ (µM)[2] Iₘₐₓ (%)[2]

Lobeline 0.42 56.1

Lobelane 0.65 73.0

| (+)-trans-Lobelane | >3.0 | 34.0 |

IC₅₀ is the concentration causing 50% inhibition of dopamine overflow. Iₘₐₓ is the maximal

inhibition observed.

Table 3: Kinetic Analysis of VMAT2 Inhibition

Compound Kₘ (µM)[2]
Vₘₐₓ (pmol/min/mg)
[2]

Mechanism of
Inhibition

Control 0.11 46.7 N/A

Lobeline 0.29 50.2 Competitive

| Lobelane | 0.38 | 57.1 | Competitive |

Kinetic analysis of [³H]DA uptake into synaptic vesicles shows that lobelane increases the Kₘ

without significantly altering Vₘₐₓ, which is characteristic of a competitive inhibitor.[2]

Mechanism of Action: VMAT2 Inhibition
Lobelane's primary mechanism of action is the competitive inhibition of VMAT2.[2][6] VMAT2 is

a transport protein located on the membrane of synaptic vesicles that is responsible for

sequestering cytoplasmic monoamines, such as dopamine, into the vesicles. This process is

essential for storing neurotransmitters prior to their release into the synapse.

By competitively inhibiting VMAT2, lobelane prevents the packaging of dopamine into vesicles.

This leads to a decrease in the releasable pool of dopamine. The therapeutic potential of

lobelane for methamphetamine abuse stems from this action; it potently attenuates the

massive dopamine release evoked by methamphetamine.[2][4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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